molecular formula C17H19NO6S B5232155 Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate

Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate

Cat. No.: B5232155
M. Wt: 365.4 g/mol
InChI Key: BHEMWBDUCZRDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate is a complex organic compound with a pyrrole core structure This compound is characterized by the presence of various functional groups, including a formyl group, a sulfonyloxy group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as DMF and POCl3.

    Esterification: The carboxyl group can be esterified using ethanol and an acid catalyst.

    Sulfonyloxylation: The sulfonyloxy group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyloxy group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols, Bases (e.g., NaOH)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Hydroxymethyl derivatives

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Could be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic sites on proteins, while the sulfonyloxy group could enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-formyl-1,2-dimethyl-4-phenylsulfonyloxypyrrole-3-carboxylate
  • Ethyl 5-formyl-1,2-dimethyl-4-(4-chlorophenyl)sulfonyloxypyrrole-3-carboxylate
  • Ethyl 5-formyl-1,2-dimethyl-4-(4-nitrophenyl)sulfonyloxypyrrole-3-carboxylate

Uniqueness

Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-5-23-17(20)15-12(3)18(4)14(10-19)16(15)24-25(21,22)13-8-6-11(2)7-9-13/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEMWBDUCZRDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1OS(=O)(=O)C2=CC=C(C=C2)C)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.